molecular formula C13H17NO B111925 1-Benzylazepan-3-one CAS No. 146407-32-1

1-Benzylazepan-3-one

Cat. No. B111925
M. Wt: 203.28 g/mol
InChI Key: HGWZSFXXGQVVAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Benzylazepan-3-one can be analyzed using various tools and techniques. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations . These tools can provide a detailed understanding of the molecule’s structure, which is crucial for further analysis and applications.


Physical And Chemical Properties Analysis

1-Benzylazepan-3-one has a molecular weight of 203.28 g/mol . Its physicochemical properties such as solubility, lipophilicity, and bioavailability score can be calculated and measured . These properties play a crucial role in determining the compound’s behavior in various environments and its potential applications.

Scientific Research Applications

Synthesis of Benzodiazepines

1-Benzylazepan-3-one is involved in the synthesis of various benzodiazepines and their analogs, which are significant due to their bioactive properties. A study by Sumita et al. (2018) demonstrated a method for synthesizing 2,3-benzodiazepines using a phosphate-assisted acylation reaction, highlighting the role of 1-Benzylazepan-3-one derivatives in this process (Sumita et al., 2018).

Development of Chymase Inhibitors

3-Benzylazetidine-2-one derivatives, closely related to 1-Benzylazepan-3-one, have been investigated for their potential as chymase inhibitors. Aoyama et al. (2001) found that these derivatives exhibited significant inhibition of human chymase, a key enzyme in inflammatory processes (Aoyama et al., 2001).

Novel 1,4-Benzodiazepine Derivatives

In another study, Wang et al. (2008) presented a new method for the synthesis of novel 1,4-benzodiazepine derivatives from reactions involving compounds related to 1-Benzylazepan-3-one. This method provides a foundation for developing functionalized 1,4-benzodiazepine scaffolds for various applications in synthetic and medicinal chemistry (Wang et al., 2008).

Antagonists of Cholecystokinin

Evans et al. (1988) discussed the development of 3-(Acylamino)-5-phenyl-2H-1,4-benzodiazepines, derived from 1-Benzylazepan-3-one, as antagonists of the peptide hormone cholecystokinin. These compounds demonstrate potential for targeting specific receptors involved in gastrointestinal and neurological processes (Evans et al., 1988).

Aminoethylation of Benzodiazepinones

Mishra et al. (2006) researched the aminoethylation of 1,4-benzodiazepin-2-one, a derivative of 1-Benzylazepan-3-one. This study provided insights into the regioselective aminoethylation process, expanding the understanding of chemical modifications in benzodiazepinones (Mishra et al., 2006).

Safety And Hazards

1-Benzylazepan-3-one is harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle this compound with care, following all safety precautions.

properties

IUPAC Name

1-benzylazepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWZSFXXGQVVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569152
Record name 1-Benzylazepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepan-3-one

CAS RN

146407-32-1
Record name 1-Benzylazepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of potassium tert-butylate (336 mg) in toluene (2.5 ml) is refluxed for 10 min. Then 5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid (695 mg) in toluene (1 ml) is slowly added to the suspension and when the addition is complete the mixture is refluxed for another 1.5 hours. After cooling to room temperature 25% hydrochloric acid (1 ml) is added. The organic phase is separated off and washed with 25% hydrochloric acid (4×1 ml). The combined hydrochloric-acid aqueous phases are then refluxed for 5 hours. After cooling to room temperature the solution is made alkaline (pH 11) with 2N caustic soda solution and extraction is carried out with ethyl acetate. The combined organic phases are concentrated by evaporation after drying over sodium sulphate. The obtained residue produces, after chromatography using silica gel (ethyl acetate/heptane 1:5) the desired title compound (197 mg) in a yield of 45% (Bull. Chem. Soc. Jpn. 1956, 29, 631-632; DE2206385).
Quantity
336 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
5-(benzyl-ethoxycarbonylmethyl-amino)-pentanoic acid
Quantity
695 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
CCOC(=O)C1C(=O)CCCCN1Cc1ccccc1
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a 75%-aqueous sulfuric acid solution (2 ml) was added to a solution of ethyl 1-benzyl-3-oxoazepane-4-carboxylate (150 mg, 0.545 mmol) in ethanol (1 ml) at room temperature, and the resulting mixture was heated to 120° C. After 3 hours, completion of the reaction was confirmed and the resulting mixture was cooled. On the other hand, under a nitrogen atmosphere, a 75%-aqueous sulfuric acid solution (2 ml) was added to a solution of the mixture containing ethyl 1-benzyl-3-oxoazepane-2-carboxylate (200 mg, content=about 75%) in ethanol (1 ml) at room temperature, and the resulting mixture was heated to 120° C. After 12 hours, completion of the reaction was confirmed and the temperature was lowered. The reaction solution was combined with that obtained above, and the combined reaction solution was poured onto ice and adjusted to pH 8 with a 2M-aqueous sodium hydroxide solution. The combined reaction solution thus treated was extracted with ethyl acetate (50 ml×2) and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 1-benzylazepan-3-one (118.1 mg, 53%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
ethyl 1-benzyl-3-oxoazepane-2-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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